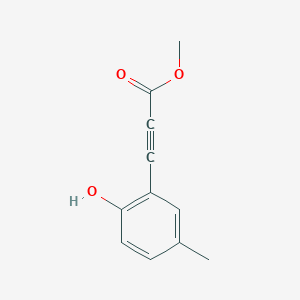

Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate

Description

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H10O3/c1-8-3-5-10(12)9(7-8)4-6-11(13)14-2/h3,5,7,12H,1-2H3 |

InChI Key |

JDIBGSCQBXEMDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-(2-hydroxy-5-methylphenyl)prop-2-ynoic acid

One direct approach is the esterification of the corresponding carboxylic acid precursor, 3-(2-hydroxy-5-methylphenyl)prop-2-ynoic acid, with methanol under acidic catalysis. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote esterification under reflux conditions. This method ensures the formation of the methyl ester group while preserving the phenolic hydroxy substituent.

- Reaction conditions:

- Reflux of 3-(2-hydroxy-5-methylphenyl)prop-2-ynoic acid with excess methanol

- Acid catalyst (e.g., H2SO4 or p-TsOH)

- Duration: Several hours (typically 4-8 hours)

- Work-up involves neutralization and extraction to isolate the ester product.

Protection and Deprotection Strategies

Due to the presence of the phenolic hydroxy group, protection may be required during certain steps to avoid side reactions such as O-alkylation or esterification at the phenol. Common protecting groups include methyl ethers or silyl ethers.

-

- Methylation using dimethyl sulfate or methyl iodide with a base (e.g., K2CO3)

- Silylation using tert-butyldimethylsilyl chloride (TBDMSCl) with imidazole

-

- Demethylation using boron tribromide (BBr3)

- Desilylation using tetrabutylammonium fluoride (TBAF)

These steps are typically integrated before or after the Sonogashira coupling depending on the synthetic sequence.

A representative synthesis reported in the literature involves the following steps:

| Step | Description | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Preparation of methyl 2-hydroxy-5-iodo-3-methylbenzoate | Esterification of 3-methylsalicylic acid with (trimethylsilyl)diazomethane; iodination with NaI/NaOCl/NaOH | High (70-85%) |

| 2 | Sonogashira coupling of methyl 2-hydroxy-5-iodo-3-methylbenzoate with methyl propiolate | Pd(PPh3)4, CuI, triethylamine, THF, RT to 60 °C, 12-24 h | Moderate to high (60-75%) |

| 3 | Optional protection/deprotection of phenolic OH | Methylation/demethylation or silylation/desilylation | Variable (80-95%) |

This route provides methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate with good regioselectivity and functional group tolerance.

A patented method describes the preparation of related compounds involving reductive lactone ring opening of 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one to yield 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol intermediates, followed by selective esterification and substitution reactions to introduce desired functional groups. Although this method targets different derivatives, the esterification and hydroxy group manipulations provide insight into possible synthetic adaptations for methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate.

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification | 3-(2-hydroxy-5-methylphenyl)prop-2-ynoic acid | Methanol, H2SO4 or p-TsOH | Reflux, 4-8 h | Simple, direct | Requires acid-sensitive group tolerance |

| Sonogashira Coupling | 2-hydroxy-5-methylphenyl iodide/bromide + methyl propiolate | Pd(PPh3)4, CuI, Et3N | RT-60 °C, 12-24 h | Regioselective alkyne installation | Requires halide precursor |

| Protection/Deprotection | Phenolic hydroxy group | Dimethyl sulfate, TBDMSCl, BBr3, TBAF | Varies | Prevents side reactions | Adds steps, reagents |

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the ester and alkyne moieties, as well as the aromatic substitution pattern.

- Infrared Spectroscopy (IR): Characteristic absorptions for ester carbonyl (~1735 cm^-1), alkyne C≡C stretch (~2100-2200 cm^-1), and phenolic OH (~3200-3500 cm^-1).

- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.

- Chromatography: Purity and isolation by column chromatography or preparative HPLC.

The preparation of methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate relies primarily on esterification of the corresponding acid or Sonogashira cross-coupling of an aryl halide with methyl propiolate. Protection of the phenolic hydroxy group may be necessary depending on the synthetic route. These methods are well-established in the literature and provide high yields with good functional group tolerance. The choice of method depends on the availability of starting materials and the desired scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

Oxidation: Formation of 3-(2-hydroxy-5-methylphenyl)prop-2-ynal.

Reduction: Formation of 3-(2-hydroxy-5-methylphenyl)propan-2-ol.

Substitution: Formation of 3-(2-chloro-5-methylphenyl)prop-2-ynoate.

Scientific Research Applications

Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous esters are compared based on substituent effects, molecular weight, hydrogen bonding, and reactivity:

Methyl 3-(3,4-difluorophenyl)prop-2-ynoate (C₁₀H₇F₂O₂)

- Substituents : Difluoro groups at the 3,4-positions on the phenyl ring.

- Hydrogen bonding: Lacks –OH, leading to weaker intermolecular interactions and lower melting points. Molecular weight: ~194.17 g/mol (lower than the target compound due to fewer carbon atoms).

- Applications : Enhanced stability against oxidation due to fluorine’s inductive effects.

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (C₁₄H₁₃ClFNO₃; 297.71 g/mol)

- Substituents : Chlorine (electron-withdrawing), fluorine, and an isoxazole heterocycle.

- Key differences: Steric effects: The bulky isoxazole group restricts rotational freedom, altering conformational preferences. Reactivity: The propanoate ester (vs. propynoate) lacks a triple bond, limiting click chemistry applications. Bioactivity: The heterocycle may enhance biological target binding, as seen in pharmaceutical intermediates .

Methyl 2-hexenoate (C₇H₁₂O₂; 128.17 g/mol)

- Substituents : A six-carbon chain with a double bond.

- Key differences :

- Hydrophobicity : The long alkyl chain increases lipophilicity, improving membrane permeability.

- Reactivity : The α,β-unsaturated ester undergoes conjugate additions, unlike the alkyne in the target compound.

- Crystallinity : Reduced hydrogen-bonding capacity results in liquid state at room temperature .

Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (C₆H₁₂ClNO₂; ~177.27 g/mol)

- Substituents: Amino (–NH₂) and dimethyl groups.

- Key differences: Basicity: The protonated amino group (as hydrochloride) participates in ionic interactions, enhancing water solubility. Stability: The β-amino ester is prone to hydrolysis under acidic/basic conditions. Applications: Used as a building block for peptidomimetics due to its zwitterionic character .

Table 1: Comparative Analysis of Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrogen Bonding | Reactivity Highlights |

|---|---|---|---|---|---|

| Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate | C₁₁H₁₀O₃* | ~190.20 | –OH, –CH₃ | Strong (–OH) | Alkyne cycloaddition, ester hydrolysis |

| Methyl 3-(3,4-difluorophenyl)prop-2-ynoate | C₁₀H₇F₂O₂ | 194.21 | –F, –F | Weak | Electrophilic alkyne reactions |

| Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate | C₁₄H₁₃ClFNO₃ | 297.71 | –Cl, –F, isoxazole | Moderate (ester) | Heterocycle-mediated bioactivity |

| Methyl 2-hexenoate | C₇H₁₂O₂ | 128.17 | Hexenyl chain | None | Conjugate addition |

| Methyl 3-amino-2,2-dimethylpropanoate hydrochloride | C₆H₁₂ClNO₂ | ~177.27 | –NH₃⁺Cl⁻, –(CH₃)₂ | Strong (ionic) | Peptide synthesis |

*Estimated based on structural similarity to .

Research Findings and Implications

- Hydrogen Bonding & Crystallinity : The target compound’s –OH group facilitates robust hydrogen-bonded networks, critical for crystal engineering . Fluorinated analogs (e.g., ) exhibit weaker interactions, impacting material properties.

- Electronic Effects : Electron-withdrawing groups (e.g., –F, –Cl) increase alkyne reactivity in nucleophilic additions, while electron-donating groups (e.g., –CH₃) stabilize resonance structures.

- Biological Relevance : Compounds with heterocycles (e.g., ) show promise in drug design due to target-specific interactions.

Biological Activity

Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate is an organic compound with significant potential in medicinal chemistry due to its structural features, including a hydroxyl group and a propyne moiety. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate reflects its classification as a phenolic compound. The presence of the hydroxyl group enhances its reactivity, allowing it to interact with biological targets effectively. The compound's structure is illustrated below:

Antioxidant Properties

Research indicates that methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate exhibits antioxidant activity , which is crucial in combating oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies suggest that derivatives of methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

The biological activity of methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate is attributed to several mechanisms:

- Interaction with Enzymes : The hydroxyl group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity.

- Electron Transfer Reactions : The conjugated double bond system allows participation in redox reactions, affecting cellular redox states and signaling pathways.

- Binding Affinity : Molecular docking studies indicate significant binding interactions with biological targets, suggesting a potential for therapeutic applications in diseases like cancer and inflammation.

Study on Anticancer Activity

A study evaluated the cytotoxic effects of methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established anticancer agents.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 25 | |

| HeLa | 30 | |

| A549 (lung) | 20 |

Mechanistic Insights

The mechanism underlying the anticancer effects appears to involve apoptosis induction through the mitochondrial pathway, characterized by cytochrome c release and activation of caspases. Additionally, the compound's ability to modulate cell cycle progression was noted, further supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.